molecular formula C22H25N3O2 B5985777 5,8-dimethoxy-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline

5,8-dimethoxy-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline

Cat. No.: B5985777
M. Wt: 363.5 g/mol
InChI Key: FTDWXPBPVOHEAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8-dimethoxy-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline, also known as L-745,870, is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 5,8-dimethoxy-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline involves its selective antagonism of the dopamine D4 receptor. This receptor is primarily expressed in the prefrontal cortex, where it plays a critical role in regulating cognitive and emotional processes. Antagonism of this receptor has been shown to improve cognitive function and reduce symptoms of certain neurological disorders such as schizophrenia and ADHD.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to improve cognitive function and memory in animal models, which is consistent with its selective antagonism of the dopamine D4 receptor. Additionally, it has been shown to reduce anxiety and depression-like behavior in animal models, which is likely due to its affinity for the serotonin 5-HT1B receptor.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5,8-dimethoxy-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline in lab experiments is its selectivity for the dopamine D4 receptor. This allows researchers to selectively target this receptor and study its effects on cognitive and emotional processes. Additionally, its affinity for the serotonin 5-HT1B receptor provides an opportunity to study the interactions between these two receptors and their effects on anxiety and depression.
One limitation of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to administer to animals or use in certain experimental setups. Additionally, its selectivity for the dopamine D4 receptor may limit its use in studying other neurological disorders that involve different receptors.

Future Directions

There are several future directions for the study of 5,8-dimethoxy-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline. One potential area of research is the development of more selective and potent analogs of this compound. This could lead to the discovery of new treatments for neurological disorders such as schizophrenia and ADHD.
Another area of future research is the study of the interactions between the dopamine D4 receptor and other neurotransmitter systems. This could provide insight into the complex mechanisms underlying cognitive and emotional processes and lead to the development of more effective treatments for neurological disorders.
Conclusion:
This compound is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. Its selective antagonism of the dopamine D4 receptor and affinity for the serotonin 5-HT1B receptor make it a valuable tool for studying the interactions between these two receptors and their effects on cognitive and emotional processes. While there are limitations to its use in lab experiments, the development of more selective and potent analogs could lead to the discovery of new treatments for neurological disorders.

Synthesis Methods

The synthesis of 5,8-dimethoxy-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline involves the reaction of 2-methyl-4,5-dimethoxyaniline with 4-phenylpiperazine in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-chloroquinoline to yield the final product. This synthesis method has been reported in several research articles and has been optimized for improved yield and purity.

Scientific Research Applications

5,8-dimethoxy-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the dopamine D4 receptor, which is involved in several neurological disorders such as schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD). Additionally, it has been reported to have affinity for the serotonin 5-HT1B receptor, which is implicated in anxiety and depression.

Properties

IUPAC Name

5,8-dimethoxy-4-methyl-2-(4-phenylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-16-15-20(23-22-19(27-3)10-9-18(26-2)21(16)22)25-13-11-24(12-14-25)17-7-5-4-6-8-17/h4-10,15H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDWXPBPVOHEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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